2,6-Dichloropyridine N-oxide
Overview
Description
2,6-Dichloropyridine N-oxide is a white solid . It is one of the six isomers of dichlorpyridine . It is commonly used in the field of organic chemistry .
Synthesis Analysis
The synthesis of 2,6-Dichloropyridine N-oxide starts with the oxidation of 2,6-dichloropyridine, which gives a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction . Another synthetic route involves heating 2-Chloropyridine in an acetic acid medium with 30% hydrogen peroxide to produce 2-Chloropyridine-N-oxide .Molecular Structure Analysis
The molecular formula of 2,6-Dichloropyridine N-oxide is C5H3Cl2NO . It is an organoheterocyclic compound that belongs to the class of pyridines and derivatives .Chemical Reactions Analysis
Pyridine N-oxides, such as 2,6-Dichloropyridine N-oxide, are involved in a number of synthetic transformations of great interest for industry and academia . They can change the reaction rate without modification of the energy factors of the reaction .Physical And Chemical Properties Analysis
2,6-Dichloropyridine N-oxide appears as a white crystalline powder . It has a melting point between 136.0-143.0°C . The molecular weight of the compound is 163.99 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2,6-Dichloropyridine 1-oxide serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of different functional groups, aiding in the creation of a wide array of medicinal molecules. For example, it can be used to synthesize compounds with potential antihistamine and antiarrhythmic properties .
Agrochemical Production
In the agricultural sector, this compound is utilized to produce fungicides and insecticides. Its chlorine atoms can be replaced with other groups to create molecules that protect crops from pests and diseases .
Development of Metal Complexes
Researchers use 2,6-Dichloropyridine 1-oxide to develop metal complexes. These complexes have applications in catalysis, material science, and as models for studying metalloenzymes .
Organic Synthesis Methodology
This compound is employed in organic synthesis methodologies. It’s particularly useful in halogenation reactions where selective chlorination is required. The compound’s structure allows for targeted modifications, making it a valuable tool for synthetic chemists .
Ligand Synthesis for Coordination Chemistry
2,6-Dichloropyridine 1-oxide is used to synthesize ligands in coordination chemistry. These ligands can bind to metals, forming complexes that are important in both fundamental research and industrial applications .
Material Science Research
The compound’s unique properties make it suitable for material science research. It can be used to modify the surface properties of materials or to create new materials with desired electrical or mechanical characteristics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOMGVDPYLWLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355830 | |
Record name | 2,6-Dichloropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine N-oxide | |
CAS RN |
2587-00-0 | |
Record name | 2587-00-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloropyridine N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2,6-dichloropyridine N-oxide in scientific research?
A1: 2,6-Dichloropyridine N-oxide is primarily employed as a stoichiometric oxidant in various organic reactions, particularly in the presence of transition metal catalysts like ruthenium porphyrins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Which reactions are commonly catalyzed by ruthenium porphyrins using 2,6-dichloropyridine N-oxide as an oxidant?
A2: Ruthenium porphyrins, in conjunction with 2,6-dichloropyridine N-oxide, efficiently catalyze alkene epoxidation, alkane hydroxylation, and cyclopropanation reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Can you elaborate on the role of 2,6-dichloropyridine N-oxide in these catalytic reactions?
A3: 2,6-Dichloropyridine N-oxide acts as a source of oxygen atoms, effectively transferring an oxygen atom to the ruthenium porphyrin catalyst. This generates a highly reactive high-valent ruthenium-oxo species, which then interacts with the substrate (alkane, alkene, etc.) to facilitate the desired oxidation reaction. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What makes 2,6-dichloropyridine N-oxide a suitable oxidant in these reactions?
A4: The presence of electron-withdrawing chlorine atoms on the pyridine ring enhances the oxygen transfer capability of 2,6-dichloropyridine N-oxide, making it a highly effective oxidant in these catalytic systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: Are there other metal complexes, besides ruthenium porphyrins, that utilize 2,6-dichloropyridine N-oxide as an oxidant?
A5: Yes, research indicates that 2,6-dichloropyridine N-oxide can act as an oxidant in reactions catalyzed by other metal complexes, including organoruthenium polyoxometalates and (salen)ruthenium(II) complexes. [, , ]
Q6: What are the advantages of using 2,6-dichloropyridine N-oxide as an oxidant in organic synthesis?
A6: Several advantages make 2,6-dichloropyridine N-oxide attractive:
Q7: Are there any limitations to using 2,6-dichloropyridine N-oxide in organic synthesis?
A7: While effective, some potential limitations exist:
Q8: What are the current research directions regarding 2,6-dichloropyridine N-oxide in catalysis?
A8: Current research focuses on:
Q9: What is the molecular formula and weight of 2,6-dichloropyridine N-oxide?
A9: The molecular formula is C5H3Cl2NO, and its molecular weight is 176.00 g/mol.
Q10: What spectroscopic techniques are typically used to characterize 2,6-dichloropyridine N-oxide?
A10: Common techniques include:
Q11: Are there any specific materials or conditions that 2,6-dichloropyridine N-oxide is incompatible with?
A11: While specific compatibility data might vary, it's generally incompatible with:
Q12: How do structural modifications of the pyridine ring in 2,6-dichloropyridine N-oxide affect its oxidizing ability?
A13: Introducing electron-withdrawing groups, such as chlorine atoms at the 2- and 6-positions, increases the electrophilicity of the oxygen atom in the N-oxide group, enhancing its oxidizing ability. Conversely, electron-donating groups would decrease its oxidizing potential. [, , ]
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